molecular formula C7H8ClN3O2 B2619726 2-Nitrobenzene-1-carboximidamide hydrochloride CAS No. 64633-88-1

2-Nitrobenzene-1-carboximidamide hydrochloride

Cat. No.: B2619726
CAS No.: 64633-88-1
M. Wt: 201.61
InChI Key: AUXXZZHQJXFJTC-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H8ClN3O2. It is a derivative of benzene, featuring a nitro group (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzene-1-carboximidamide hydrochloride typically involves the reaction of o-nitrobenzonitrile with lithium hexamethyldisilazane in tetrahydrofuran (THF) at low temperatures (0°C to 20°C). The reaction mixture is then treated with hydrochloric acid in diethyl ether to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The carboximidamide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Aminobenzene-1-carboximidamide.

    Substitution: Various substituted benzene derivatives.

    Hydrolysis: 2-Nitrobenzoic acid.

Scientific Research Applications

2-Nitrobenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrobenzene-1-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzonitrile: Similar structure but lacks the carboximidamide group.

    2-Aminobenzene-1-carboximidamide: Formed by the reduction of the nitro group in 2-Nitrobenzene-1-carboximidamide hydrochloride.

    2-Nitrobenzoic acid: Formed by the hydrolysis of the carboximidamide group.

Uniqueness

This compound is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-nitrobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXZZHQJXFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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